molecular formula C30H27N B12560703 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 217449-57-5

4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline

Cat. No.: B12560703
CAS No.: 217449-57-5
M. Wt: 401.5 g/mol
InChI Key: JDECXWBSUMBGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline is an organic compound with the molecular formula C28H23N. It is known for its unique structure, which includes a central aniline moiety substituted with ethenylphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-ethenylphenylboronic acid: This is achieved through the reaction of 4-bromostyrene with a boronic acid derivative under palladium-catalyzed conditions.

    Suzuki coupling reaction: The 4-ethenylphenylboronic acid is then coupled with 4-bromo-N,N-bis(4-methylphenyl)aniline in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, typically using halogens or nitro groups as substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines .

Scientific Research Applications

4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its ability to participate in electron transfer processes. The ethenylphenyl and methylphenyl groups facilitate the delocalization of electrons, making it an effective material for electronic applications. The molecular targets and pathways involved are primarily related to its role in facilitating charge transport in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Bromophenyl)ethenyl]-N,N-diphenylaniline
  • 4-[2-(4-Chlorophenyl)ethenyl]-N,N-diphenylaniline
  • 4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline

Uniqueness

4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which enhances its electronic properties. Compared to similar compounds, it offers improved stability and efficiency in electronic applications .

Properties

CAS No.

217449-57-5

Molecular Formula

C30H27N

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[2-(4-ethenylphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C30H27N/c1-4-25-9-11-26(12-10-25)13-14-27-15-21-30(22-16-27)31(28-17-5-23(2)6-18-28)29-19-7-24(3)8-20-29/h4-22H,1H2,2-3H3

InChI Key

JDECXWBSUMBGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.